molecular formula C18H21N5O4 B15353718 Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate

Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate

Cat. No.: B15353718
M. Wt: 371.4 g/mol
InChI Key: VABZFFJDLCMIHZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate is a synthetic organic compound with the molecular formula C₁₈H₂₁N₅O₄ and a molecular weight of 371.40 g/mol . Structurally, it features a benzamido core substituted with a pyridin-2-yl group, an ethyl propanoate ester, and a methyl(nitroso)amino moiety at the 4-position of the benzene ring. The compound is characterized by its high purity (>98%) and is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of anticoagulants such as Dabigatran derivatives .

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 3-[[3-amino-4-[methyl(nitroso)amino]benzoyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C18H21N5O4/c1-3-27-17(24)9-11-23(16-6-4-5-10-20-16)18(25)13-7-8-15(14(19)12-13)22(2)21-26/h4-8,10,12H,3,9,11,19H2,1-2H3

InChI Key

VABZFFJDLCMIHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N(C)N=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate typically involves multi-step organic synthesis. A common approach includes:

  • Initial coupling of ethyl propanoate with a pyridine derivative.

  • Subsequent introduction of the benzamido group.

  • Nitration followed by reduction to introduce the nitroso and amine functionalities.

Industrial Production Methods: On an industrial scale, the synthesis might be optimized for yield and cost-efficiency, often employing automated synthesis machinery and stringent quality control measures to ensure the purity and consistency of the compound.

Types of Reactions:

  • Oxidation: : The compound may undergo oxidation, impacting the nitroso or amine groups.

  • Reduction: : It can be reduced, particularly at the nitroso group, yielding amine derivatives.

  • Substitution: : Various substituents can be introduced or replaced at the benzamido or pyridine moieties under suitable conditions.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents like lithium aluminum hydride.

  • Substitution reactions often utilize catalytic amounts of acids or bases.

Major Products Formed: Depending on the reaction type, products may include:

  • Oxidized derivatives at the amino or nitroso groups.

  • Reduced forms with different amine functionalities.

  • Various substituted products on the aromatic ring.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules, facilitating studies on reaction mechanisms and the development of new synthetic methods.

Biology and Medicine: Potential applications in the design of new drugs, particularly targeting pathways influenced by its various functional groups. Its structural features allow it to interact with multiple biological targets.

Mechanism of Action

Mechanism: The compound exerts its effects through interaction with specific molecular targets. The nitroso group may participate in nitrosation reactions, while the amine and benzamido groups can form hydrogen bonds or engage in ionic interactions with biological molecules.

Molecular Targets and Pathways: It may interact with enzymes, receptors, or nucleic acids, influencing biochemical pathways related to cellular metabolism, signal transduction, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethyl propanoate derivatives with substituted benzamido groups. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Synthesis Pathway Applications/Activity
Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate N/A C₁₈H₂₁N₅O₄ 371.40 Methyl(nitroso)amino Catalytic reduction of nitro precursor followed by nitrosation Intermediate for anticoagulants (e.g., Dabigatran)
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate 212322-56-0 C₁₈H₂₂N₄O₃ 366.40 Methylamino Catalytic hydrogenation of nitro-substituted precursor Precursor for benzimidazole-based anticoagulants
Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate N/A C₁₈H₁₉N₅O₆ 401.37 Methyl(nitroso)amino + nitro Nitrosation of nitro-substituted intermediate High reactivity due to dual nitro/nitroso groups; potential nitrosative agent
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) N/A C₂₂H₂₃N₃O₂ 367.44 Pyridazine ring Condensation of pyridazine derivatives with ethyl benzoate Early-stage antimicrobial research

Key Differences and Implications

Functional Groups and Reactivity: The nitroso group in the target compound distinguishes it from analogs like 212322-56-0 (methylamino substituent). Compounds with nitro groups (e.g., C₁₈H₁₉N₅O₆) exhibit higher molecular weights and increased oxidative reactivity, which may limit their utility in drug design due to instability .

Pharmacological Activity: The methylamino analog (212322-56-0) is a direct precursor in synthesizing benzimidazole derivatives with demonstrated anticoagulant activity . Pyridazine-based analogs (e.g., I-6230) show structural similarity but lack the nitroso functionality, resulting in divergent biological profiles (e.g., antimicrobial vs. anticoagulant) .

Synthetic Utility: The target compound’s synthesis involves catalytic hydrogenation and nitrosation, whereas simpler analogs (e.g., 212322-56-0) are prepared via straightforward reduction . The presence of nitroso groups complicates purification but offers a pathway to novel intermediates for Dabigatran-like drugs .

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